2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted hydrazine with a suitable oxan-4-yl-containing precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrazine derivatives.
Scientific Research Applications
2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and pathways due to its ability to interact with specific enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and oxan-4-yl groups contribute to the compound’s binding affinity and specificity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole: Contains a chloro group and an oxan-4-yl group.
2-Chloro-5-(methylthio)-1,3,4-thiadiazole: Contains a chloro group and a methylthio group.
2-Chloro-5-(phenyl)-1,3,4-thiadiazole: Contains a chloro group and a phenyl group.
Uniqueness
This compound is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-5-(oxan-4-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXCTFZQMXMLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.